An In-Depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)aniline: A Key Building Block for Advanced Pharmaceutical Research
An In-Depth Technical Guide to 3-Bromo-4-(2,2-difluoroethoxy)aniline: A Key Building Block for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Bromo-4-(2,2-difluoroethoxy)aniline (CAS 1553616-30-0). This halogenated and fluorinated aniline derivative is a valuable intermediate in medicinal chemistry, offering unique structural features for the development of novel therapeutic agents. The strategic placement of the bromo, difluoroethoxy, and amino groups provides multiple reaction sites for molecular elaboration, making it a key component in the synthesis of complex drug candidates. This document serves as a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery
Aniline and its derivatives are fundamental scaffolds in the development of a vast array of pharmaceuticals. The introduction of halogen atoms, particularly fluorine, into the aniline structure is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The presence of a difluoroethoxy group, as in the case of 3-Bromo-4-(2,2-difluoroethoxy)aniline, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This unique combination of functional groups makes 3-Bromo-4-(2,2-difluoroethoxy)aniline a highly sought-after building block in the pursuit of innovative drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While comprehensive experimental data for 3-Bromo-4-(2,2-difluoroethoxy)aniline is not extensively published, data from suppliers and analogous compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 1553616-30-0 | N/A |
| Molecular Formula | C₈H₈BrF₂NO | N/A |
| Molecular Weight | 252.06 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid (predicted) | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform (predicted based on 3-Bromoaniline) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)aniline can be approached through a multi-step pathway, leveraging established methodologies for the introduction of the key functional groups onto the aniline core. A plausible synthetic route is outlined below, based on analogous reactions reported in the literature.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial synthesis of a suitably substituted nitrobenzene, followed by etherification and subsequent reduction of the nitro group to the aniline.
Caption: Proposed synthetic pathway for 3-Bromo-4-(2,2-difluoroethoxy)aniline.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on established chemical transformations for similar substrates.[3][4] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for achieving high yields and purity.
Step 1: Bromination of p-Fluoronitrobenzene
-
To a solution of p-fluoronitrobenzene in a suitable solvent such as acetic acid, add a brominating agent like N-bromosuccinimide (NBS) portion-wise at room temperature.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 25-35°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.[3]
-
Collect the solid by filtration, wash with water, and dry to afford 3-bromo-4-fluoronitrobenzene.[3]
Step 2: Etherification
-
In a reaction vessel, dissolve 3-bromo-4-fluoronitrobenzene in a suitable solvent like methanol.[4]
-
Add a solution of sodium 2,2-difluoroethoxide (prepared by reacting 2,2-difluoroethanol with a strong base like sodium methoxide) dropwise at a controlled temperature (e.g., 40-60°C).[4]
-
Stir the mixture for a designated period until the reaction is complete as indicated by TLC.[4]
-
Pour the reaction mixture into ice water to precipitate the product.[4]
-
Filter, wash with water, and dry the solid to yield 3-bromo-4-(2,2-difluoroethoxy)nitrobenzene.[4]
Step 3: Nitro Reduction
-
Suspend the 3-bromo-4-(2,2-difluoroethoxy)nitrobenzene in a mixture of a suitable solvent (e.g., ethanol/water) and a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and filter off the iron salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Bromo-4-(2,2-difluoroethoxy)aniline.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the protons of the difluoroethoxy group. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The -OCH₂- protons will appear as a triplet coupled to the fluorine atoms, and the -CHF₂ proton will be a triplet of triplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine will be in the range of 110-120 ppm, while the carbons attached to the fluorine-containing group will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show a characteristic signal for the -CF₂H group, likely a doublet due to coupling with the adjacent proton.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H stretching (aromatic): Bands above 3000 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1300 cm⁻¹.
-
C-F stretching: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the difluoroethoxy group and other characteristic cleavages of the aniline ring.
Safety and Handling
Based on the safety data for structurally related bromo- and fluoroanilines, 3-Bromo-4-(2,2-difluoroethoxy)aniline should be handled with care in a well-ventilated laboratory fume hood.[8][9][10][11][12]
-
Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9]
-
Applications in Drug Development: A Versatile Intermediate
The unique structural features of 3-Bromo-4-(2,2-difluoroethoxy)aniline make it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Role in Lead Optimization
The difluoroethoxy group can serve as a bioisostere for other functional groups, potentially improving the metabolic stability and pharmacokinetic profile of a lead compound. The lipophilicity imparted by this group can also enhance membrane permeability.
Scaffold for Cross-Coupling Reactions
The bromine atom at the 3-position is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new drug candidates.
Caption: Versatility of 3-Bromo-4-(2,2-difluoroethoxy)aniline in cross-coupling reactions.
Potential Therapeutic Areas
While specific therapeutic applications for compounds derived from this intermediate are not yet widely reported, the structural motifs accessible through its use are prevalent in a number of drug classes, including kinase inhibitors, GPCR modulators, and inhibitors of various enzymes. The exploration of derivatives of 3-Bromo-4-(2,2-difluoroethoxy)aniline is a promising avenue for the discovery of novel therapeutics in oncology, immunology, and infectious diseases.
Conclusion
3-Bromo-4-(2,2-difluoroethoxy)aniline is a strategically important building block for modern drug discovery. Its unique combination of a reactive bromine handle, a metabolically robust difluoroethoxy group, and a versatile aniline core provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. While further experimental characterization is warranted, the information compiled in this guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for researchers to effectively utilize this promising intermediate in their drug development programs.
References
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Capot Chemical. (2016). Material Safety Data Sheet: 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2,4-difluoroaniline. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Bromo-2,4-difluoroaniline in Modern Organic Synthesis. Retrieved from [Link]
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NextSDS. (n.d.). 4-Bromo-3-(difluoromethoxy)aniline — Chemical Substance Information. Retrieved from [Link]
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- Google Patents. (1995). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation. EP0663379B1.
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- Google Patents. (2011). Method for preparing 3-bromo-4-methoxyaniline. CN102199099A.
- Google Patents. (2016). COMPOUNDS AND COMPOSITIONS AS KINASE INHIBITORS. US9365533B2.
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PubChem. (n.d.). 3-bromo-4-(difluoromethoxy)aniline. Retrieved from [Link]
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